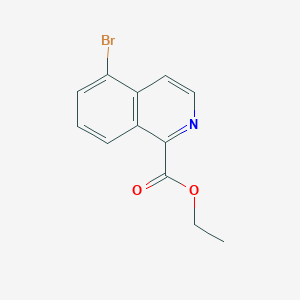

Ethyl 5-Bromoisoquinoline-1-carboxylate

Description

Significance of Isoquinoline (B145761) Scaffolds in Modern Synthetic Chemistry

The isoquinoline framework is a prominent structural motif in the realm of organic and medicinal chemistry. nih.govrsc.org Recognized as a "privileged scaffold," this bicyclic N-heterocycle is embedded in a vast array of naturally occurring alkaloids and synthetically developed pharmaceutical agents. nih.govresearchgate.net The structural diversity and therapeutic importance of isoquinoline-based molecules have made them compelling targets for synthetic chemists. rsc.org

These scaffolds are integral components of drugs with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.netnih.gov Consequently, there is persistent and intensive interest in discovering efficient and sustainable synthetic strategies for constructing isoquinoline frameworks and their derivatives. rsc.org The utility of these scaffolds extends beyond medicine into materials science, where they can function as fluorosensors, and into asymmetric synthesis, where they serve as chiral ligands. nih.gov The continuous development of novel synthetic methodologies, moving beyond traditional methods like the Pictet–Spengler or Bischler–Napieralski reactions, underscores the enduring importance of this chemical entity. nih.govorganic-chemistry.org

Overview of Brominated Isoquinoline Derivatives as Versatile Building Blocks

Within the diverse family of isoquinoline derivatives, brominated isoquinolines stand out as exceptionally versatile intermediates in organic synthesis. orgsyn.orggoogle.com The presence of a bromine atom on the aromatic ring system is of strategic importance. This halogen acts as a highly effective functional handle, enabling a wide range of subsequent chemical transformations. orgsyn.org

Most notably, the bromo-substituent facilitates numerous transition-metal-catalyzed cross-coupling reactions. orgsyn.org Synthetic routes such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions readily engage with the C-Br bond, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. nih.govchemrxiv.org This capability is crucial for building molecular complexity and accessing a broad scope of substituted isoquinolines that would be difficult to synthesize directly. researchgate.netresearchgate.net For instance, 5-bromoisoquinoline (B27571) is a key starting material for producing a variety of pharmacologically active compounds and complex chemical intermediates. orgsyn.orgguidechem.com The ability to selectively functionalize the brominated position makes these derivatives indispensable tools for synthetic chemists.

Strategic Positioning of Ethyl 5-Bromoisoquinoline-1-carboxylate within the Isoquinoline Chemical Space

This compound is a strategically designed molecule that combines several key features, making it a valuable building block for advanced organic synthesis. Its structure is characterized by the core isoquinoline scaffold, functionalized with a bromo group at the C-5 position and an ethyl carboxylate group at the C-1 position.

This specific arrangement of functional groups is highly advantageous. The ester group at the C-1 position is a common feature in various isoquinoline-based bioactive compounds and provides a site for further modifications, such as hydrolysis, amidation, or reduction. The bromine atom at the C-5 position, located on the benzenoid ring of the scaffold, serves as a robust handle for cross-coupling reactions, allowing for the introduction of diverse substituents to modify the molecule's steric and electronic properties. orgsyn.orgsigmaaldrich.com The synthesis of such a molecule typically builds upon established methods for the regioselective bromination of the isoquinoline core. google.comresearchgate.net The dual functionality of this compound allows for a stepwise and controlled elaboration of the molecular structure, positioning it as a key intermediate in the synthesis of complex, multi-substituted isoquinoline targets.

Physicochemical Properties of this compound

The table below summarizes key identifiers and physical properties for the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1111311-65-9 bldpharm.com |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol |

| Physical State | Expected to be a solid at room temperature. |

Illustrative Spectroscopic Data

| Spectroscopic Method | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet). A set of distinct signals in the aromatic region for the protons on the isoquinoline core. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and ester groups. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group. Signals for the carbonyl carbon of the ester. Multiple signals in the aromatic region for the nine carbons of the isoquinoline ring system, with the carbon attached to the bromine atom showing a characteristic shift. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromoisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-4-3-5-10(13)8(9)6-7-14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGRQYOYGWFHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Bromoisoquinoline 1 Carboxylate

Direct Synthesis Strategies

Direct strategies focus on the final esterification step, starting from the corresponding carboxylic acid.

The most common and direct method for synthesizing Ethyl 5-bromoisoquinoline-1-carboxylate is the Fischer-Speier esterification of 5-bromoisoquinoline-1-carboxylic acid. openstax.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netnih.gov

The mechanism is a reversible nucleophilic acyl substitution. chemrxiv.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound. researchgate.netchemrxiv.org To drive the equilibrium toward the product, ethanol is typically used as the solvent, and any water formed may be removed. nih.gov A representative procedure, analogous to the esterification of similar bromo-heterocyclic carboxylic acids, involves dissolving 5-bromoisoquinoline-1-carboxylic acid in a large volume of ethanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture. nih.gov

One-pot procedures that achieve both the bromination of the isoquinoline (B145761) ring at the C5-position and the esterification of the C1-carboxylic acid in a single synthetic operation are not prominently documented in the chemical literature for this specific substrate. Such a transformation would require reaction conditions compatible with both electrophilic aromatic substitution and Fischer esterification, which can be challenging to achieve simultaneously with high selectivity and yield. The Hell-Volhard-Zelinskii reaction, a known method for concurrent alpha-bromination and esterification, is not applicable here as it targets the α-carbon of aliphatic carboxylic acids, not the aromatic ring. Therefore, the synthesis is typically approached via the sequential, multi-step pathways described below.

Precursor Synthesis and Functionalization Pathways

Given the challenges of a one-pot synthesis, pathways involving the initial preparation of a key intermediate are more common and reliable. The synthesis of 5-bromoisoquinoline (B27571) is a critical step, providing the foundational structure for subsequent functionalization.

5-Bromoisoquinoline is a crucial building block for numerous pharmacologically active compounds. Its synthesis from isoquinoline has been optimized to favor the formation of the 5-bromo isomer over other potential isomers.

A highly effective and widely used method for the regioselective synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid (H₂SO₄). The reaction's success is highly dependent on carefully controlled conditions.

In this process, the strong acid protonates the isoquinoline nitrogen, deactivating the pyridine (B92270) ring towards electrophilic attack and directing the substitution to the benzene (B151609) ring. The bromination occurs preferentially at the C5 position. Careful temperature control is essential; maintaining a low temperature (e.g., -30°C to -15°C) suppresses the formation of the undesired 8-bromoisoquinoline (B29762) isomer, which is difficult to separate from the main product. Furthermore, using a slight excess (e.g., 1.1 equivalents) of NBS is critical, as larger amounts can lead to the formation of 5,8-dibromoisoquinoline, complicating purification and reducing the yield of the desired monobrominated product.

Table 1: NBS-Mediated Bromination of Isoquinoline

| Brominating Agent | Acid/Solvent | Temperature | Key Findings | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | -30°C to -15°C | Temperature control is crucial to prevent formation of 8-bromoisoquinoline. | Good | , |

| N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Not specified | Use of >1.1 eq. of NBS leads to 5,8-dibromoisoquinoline. | High | |

| N-Bromosuccinimide (NBS) | Trifluoroacetic acid (TFAA) / Conc. H₂SO₄ | Not specified | General method for enhancing electrophilicity of NBS. | Not specified |

While NBS in sulfuric acid is a preferred method, other strategies for the bromination of the isoquinoline core have been developed. These alternatives offer different reaction conditions and may be suitable for specific applications.

One notable alternative involves using N,N'-dibromoisocyanuric acid (DBI) in conjunction with trifluoromethanesulfonic acid (CF₃SO₃H). This combination serves as a powerful brominating system that can also achieve regioselective monobromination of isoquinoline at the C5 position.

Another established method is the "swamping catalyst effect," where the bromination is carried out in the presence of at least two equivalents of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). The first equivalent of AlCl₃ complexes with the basic nitrogen of the isoquinoline ring, deactivating it, while the second equivalent acts as a traditional Friedel-Crafts catalyst to promote electrophilic substitution on the benzenoid ring.

Other less common methods include direct bromination with molecular bromine (Br₂) in concentrated sulfuric acid in the presence of silver sulfate (B86663) (Ag₂SO₄), and indirect multi-step syntheses that proceed via intermediates like 5-aminoisoquinoline (B16527).

Table 2: Alternative Bromination Strategies for Isoquinoline

| Reagent System | Key Principle | Product(s) | Reference |

|---|---|---|---|

| N,N'-Dibromoisocyanuric acid (DBI) / CF₃SO₃H | Highly acidic medium enhances electrophilicity of bromine source. | 5-Bromoisoquinoline | , |

| Bromine (Br₂) / Aluminum Trichloride (AlCl₃) | "Swamping Catalyst Effect" directs substitution to the benzene ring. | 5-Bromoisoquinoline, 5,8-Dibromoisoquinoline | |

| Bromine (Br₂) / Silver Sulfate (Ag₂SO₄) / Conc. H₂SO₄ | Derbyshire–Waters method. | 5-Bromoisoquinoline | |

| Nitration → Reduction → Diazotization | Multi-step indirect synthesis via an amino intermediate. | 5-Bromoisoquinoline |

Introduction of the Carboxylate Moiety at C1 Position

A primary strategy for synthesizing this compound involves the late-stage introduction of the ethyl carboxylate group onto a pre-formed 5-bromoisoquinoline core. This approach is advantageous when the parent heterocycle is readily accessible.

Carbonylation Reactions

Carbonylation reactions represent a powerful tool for the direct conversion of aryl halides to esters. While specific examples detailing the carbonylation of 1-halo-5-bromoisoquinolines are not prevalent in readily available literature, the methodology is well-established for related heterocyclic systems. This transformation would typically involve the palladium-catalyzed reaction of a 1-halo-5-bromoisoquinoline with carbon monoxide and ethanol. The C1 position of isoquinolines exhibits intrinsic electrophilicity, which can influence reactivity in such transformations. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial to achieving high yields and selectivity, especially given the presence of two halide positions (C1 and C5) of differing reactivity.

Pfitzinger Synthesis and Analogous Annulation Reactions

In contrast to late-stage functionalization, annulation reactions construct the isoquinoline ring system with the carboxylate group already incorporated. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, provides a conceptual basis. wikipedia.orgresearchgate.net While the direct Pfitzinger synthesis yields quinolines, analogous strategies can be envisioned for isoquinolines. The Doebner reaction, a three-component reaction of an aromatic amine, an aldehyde, and pyruvic acid, is another classical method for producing quinoline-4-carboxylic acids. nih.govnih.gov Modified versions of these condensation reactions are central to building the core structure. For the target molecule, a hypothetical Pfitzinger-type approach would require a suitably substituted ortho-acyl-phenylacetic acid derivative that undergoes condensation and cyclization to form the desired isoquinoline-1-carboxylate.

Multicomponent Reaction Approaches to Isoquinoline-1-carboxylate Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step, enhancing atom economy and reducing synthetic effort. nih.gov For isoquinoline-1-carboxylate scaffolds, MCRs can assemble the core structure from simple, readily available starting materials. For instance, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid (the Doebner reaction) is a well-known method for quinoline (B57606) synthesis. nih.gov Analogous MCRs for isoquinolines have been developed. An electrochemically induced multicomponent transformation of isatins, 4-hydroxyquinolin-2(1H)-one, and malononitrile (B47326) has been shown to produce complex fused quinoline systems, demonstrating the power of MCRs in heterocyclic synthesis. nih.gov While a direct MCR for this compound is not explicitly detailed, the general strategy remains a promising and modern approach for generating libraries of substituted isoquinolines.

Catalytic Systems in this compound Synthesis

The synthesis of isoquinoline derivatives is greatly facilitated by the use of catalytic systems, which can be broadly categorized into transition metal-based and metal-free approaches. bohrium.com These catalysts are crucial for enabling key bond-forming events, often with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metals are central to many modern synthetic methods for isoquinolines. bohrium.com Palladium, rhodium, ruthenium, copper, and iridium catalysts have all been employed in various cyclization and coupling reactions to form the isoquinoline core. researchgate.netorganic-chemistry.org

Palladium (Pd): Often used in carbonylation reactions as discussed previously and in cross-coupling reactions like the Suzuki-Miyaura coupling, which could be used to modify the 5-bromo position. researchgate.netbohrium.com

Rhodium (Rh): Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with alkynes provides a route to isoquinoline derivatives. researchgate.net

Ruthenium (Ru): Ruthenium-catalyzed C-H/N-N activation offers an oxidant-free pathway to isoquinolines from starting materials like N-Cbz hydrazones and alkynes. researchgate.net

A summary of commonly used transition metals in isoquinoline synthesis is presented below.

| Catalyst Metal | Reaction Type | Role in Synthesis | Reference |

| Palladium (Pd) | Carbonylation, Cross-Coupling | Introduction of C1-ester, Modification of C5-Br | researchgate.netbohrium.com |

| Rhodium (Rh) | C-H Activation, Annulation | Ring formation from amides and alkynes | researchgate.net |

| Ruthenium (Ru) | C-H/N-N Activation, Annulation | Oxidant-free ring formation | researchgate.net |

| Copper (Cu) | Azidation/Aza-Wittig | Ring formation from alkenyl boronic esters | organic-chemistry.org |

| Iridium (Ir) | Cyclization | Annulation of aryl ketoximes and alkynes | researchgate.net |

Metal-Free Catalysis for Isoquinoline Derivative Formation

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems. bohrium.com These methods avoid the cost and potential toxicity associated with residual transition metals. Iodine-catalyzed cyclization reactions have been developed for isoquinoline synthesis. bohrium.com Furthermore, transition metal-free cross-dehydrogenative coupling (CDC) reactions have been used for the acylation of isoquinolines, demonstrating that C-C bonds can be formed without metal catalysts, typically using an oxidant like K₂S₂O₈. acs.org A catalyst-free approach for synthesizing isoquinolines has even been reported by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water, highlighting a green chemistry route. bohrium.com

| Method | Key Reagents | Reaction Type | Reference |

| Iodine Catalysis | Iodine | Electrophilic Cyclization | bohrium.com |

| Cross-Dehydrogenative Coupling | K₂S₂O₈, TBAB | Acylation | acs.org |

| Catalyst-Free Annulation | Ammonium Hydroxide, Water | Cyclization/Condensation | bohrium.com |

Chemical Reactivity and Transformation Studies of Ethyl 5 Bromoisoquinoline 1 Carboxylate

Reactivity at the C5 Bromine Moiety

The carbon-bromine bond at the C5 position is a key site for functionalization. The bromine atom can be replaced or engaged in various coupling reactions, leveraging its nature as a good leaving group, particularly in the presence of a transition metal catalyst. The reactivity at this position is fundamental for constructing larger, more complex molecular architectures based on the isoquinoline (B145761) scaffold. orgsyn.org

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For ethyl 5-bromoisoquinoline-1-carboxylate, the C5-Br bond serves as an electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C5 position with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govbldpharm.com This method is widely used to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. bldpharm.com

Heck Reaction: The Heck reaction would enable the introduction of an alkene substituent at the C5 position. orgsyn.org This palladium-catalyzed reaction couples the aryl bromide with an alkene in the presence of a base. It is a valuable method for synthesizing substituted styrenes and other vinylated aromatic compounds.

Sonogashira Coupling: To introduce an alkyne moiety at the C5 position, the Sonogashira coupling is the method of choice. This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. The resulting alkynyl-substituted isoquinolines are versatile intermediates for further synthetic transformations.

Table 1: Overview of C-C Cross-Coupling Reactions at the C5 Position

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Resulting Bond |

|---|---|---|---|---|

| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) (vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | C(sp²)-C(sp) |

Nucleophilic Aromatic Substitution Pathways

While nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems can be challenging, it is possible under certain conditions. For SNAr to occur at the C5 position of this compound, a strong nucleophile and typically harsh reaction conditions (high temperature and/or pressure) would be necessary. The presence of the electron-withdrawing nitrogen atom in the isoquinoline ring slightly facilitates this reaction compared to a simple bromobenzene, but the effect is modest at the C5 position. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. A notable example in related systems is the copper-catalyzed hydrolysis of bromoisoquinolines to form hydroxyisoquinolines, which proceeds under high temperatures in an autoclave.

Palladium-Catalyzed Amination and Aminomethylation Reactions

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction would be expected to proceed readily at the C5 position of this compound, coupling it with a wide range of primary and secondary amines. The reaction typically requires a palladium catalyst with specialized ligands (e.g., phosphine-based ligands) and a strong base. Studies on the amination of 5- and 8-bromoquinolines have shown that this method is effective, even under microwave conditions, leading to good yields of the corresponding aminoquinolines.

Aminomethylation, a related transformation, can also be achieved using palladium catalysis to introduce an aminomethyl group.

Reactivity at the C1 Ester Moiety

The ethyl carboxylate group at the C1 position is another key handle for synthetic modifications, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromoisoquinoline-1-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of an excess of water with a strong acid catalyst, such as hydrochloric or sulfuric acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which can then be protonated by the addition of a strong acid in a separate workup step to afford the final carboxylic acid. Saponification is often preferred due to its irreversibility, which typically leads to higher yields.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. This transformation allows for the synthesis of a variety of different esters of 5-bromoisoquinoline-1-carboxylic acid, which could be useful for modifying the compound's physical properties or for subsequent synthetic steps.

Amidation and Hydrazide Formation

The ethyl ester functional group at the C1 position of this compound is amenable to standard transformations such as amidation and hydrazide formation. These reactions convert the ester into corresponding amide or hydrazide derivatives, which are often crucial intermediates for creating compounds with potential biological activity.

Amidation typically involves the direct reaction of the ester with an amine, often at elevated temperatures or with the use of a catalyst, to form a new carbon-nitrogen bond. The general reaction involves heating the ester with the desired primary or secondary amine, sometimes in a solvent like ethanol (B145695) or in a neat mixture.

Hydrazide formation is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol. This reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester to yield 5-Bromoisoquinoline-1-carbohydrazide. This carbohydrazide (B1668358) is a versatile building block for synthesizing more complex heterocyclic systems like pyrazoles, oxadiazoles, or triazoles.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagent(s) | Typical Conditions | Product |

| Amidation | Primary/Secondary Amine (R¹R²NH) | Heat, neat or in a solvent (e.g., Ethanol) | N-substituted-5-bromoisoquinoline-1-carboxamide |

| Hydrazide Formation | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux in Ethanol | 5-Bromoisoquinoline-1-carbohydrazide |

Reactivity of the Isoquinoline Heterocyclic Ring

The reactivity of the isoquinoline ring in this compound is dictated by the electronic properties of the bicyclic aromatic system, which is influenced by the nitrogen heteroatom and the substituents at the C1 and C5 positions.

Dearomatization Strategies

Dearomatization reactions disrupt the aromaticity of the isoquinoline core to produce partially or fully saturated nitrogen heterocycles, such as dihydro- and tetrahydroisoquinolines. globethesis.com These products are significant structural motifs in many natural products and pharmaceutical agents. globethesis.com Achieving dearomatization can be challenging due to the thermodynamic stability of the aromatic system. acs.org

Modern strategies often involve the activation of the isoquinoline ring, followed by a nucleophilic attack. One advanced method is the enantioselective dearomatization through anion-binding catalysis, where a chiral thiourea (B124793) catalyst activates the isoquinoline towards attack by a nucleophile like a silyl (B83357) phosphite. nih.govresearchgate.net This process generates chiral cyclic α-aminophosphonates from various substituted isoquinolines. nih.gov Although not specifically detailed for the title compound, this strategy is applicable to a wide range of isoquinoline derivatives, including those with substituents at the 5-position. nih.gov The reaction involves the formation of an activated intermediate that is susceptible to nucleophilic attack, leading to a dearomatized product. researchgate.net

Electrophilic Aromatic Substitution Patterns

The isoquinoline ring system is generally considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making electrophilic aromatic substitution (EAS) less favorable than in benzene (B151609). masterorganicchemistry.comquora.com When EAS does occur, it preferentially happens on the benzenoid ring rather than the pyridinoid ring. For an unsubstituted isoquinoline, electrophilic attack occurs at the C5 and C8 positions. quora.com

In this compound, the situation is more complex. The molecule already possesses a bromine atom at the C5 position. The C1-ester group is an electron-withdrawing group, which further deactivates the entire ring system towards electrophilic attack. However, if a sufficiently powerful electrophile is used, substitution is directed by the existing substituents. The bromine at C5 is a deactivating but ortho, para-directing group, while the ring nitrogen strongly deactivates the pyridinoid ring. Therefore, the most likely position for a subsequent electrophilic attack is the C8 position.

A well-documented example for the parent 5-bromoisoquinoline (B27571) is nitration. The reaction of 5-bromoisoquinoline with a nitrating agent, often in strong acid like sulfuric acid, yields 5-bromo-8-nitroisoquinoline. google.comorgsyn.org This demonstrates the strong directing effect towards C8 for electrophilic attack on a 5-substituted isoquinoline.

| Reaction | Reagents | Major Product Position | Rationale |

| Nitration | KNO₃, H₂SO₄ | C8 | The benzenoid ring is more reactive than the pyridinoid ring. Attack is directed to the position para to the existing bromo substituent. |

| Bromination | NBS, H₂SO₄ | C8 | Similar to nitration, the incoming electrophile is directed to the C8 position. Over-bromination can lead to 5,8-dibromoisoquinoline. orgsyn.org |

Nucleophilic Addition Reactions to the Isoquinoline Core

In contrast to electrophilic substitution, the electron-deficient isoquinoline ring is highly susceptible to nucleophilic attack. quimicaorganica.org For isoquinolines, nucleophilic addition occurs preferentially at the C1 position, as this allows the negative charge of the intermediate to be stabilized by the adjacent nitrogen atom. quimicaorganica.orgquora.comiust.ac.ir

In this compound, the C1 position is already substituted with an ethyl carboxylate group. This has two major consequences:

Direct nucleophilic addition of reagents like organolithiums or Grignard reagents to the C1 carbon of the ring is blocked.

The ester group itself becomes the primary site of nucleophilic attack.

However, nucleophilic addition to the ring can still be achieved through activation. If the isoquinoline nitrogen is first quaternized (e.g., by reaction with an alkyl halide to form an N-alkylisoquinolinium salt), the ring becomes significantly more electrophilic. In such an activated system, a nucleophile could potentially add to the C1 position, leading to a dearomatized 1,2-dihydroisoquinoline (B1215523) derivative. nih.gov The reaction of such activated salts with hydride donors is a common strategy for reduction. nih.gov

Selective Reductions of the Nitrogen Heterocycle

The selective reduction of the pyridinoid ring of the isoquinoline system is a valuable transformation that yields 1,2,3,4-tetrahydroisoquinolines (THIQs). THIQs are a core structure in numerous alkaloids and pharmacologically active molecules. nih.govnih.gov

The reduction of this compound to its corresponding THIQ derivative can be achieved using various reducing agents. The choice of reagent and conditions determines the selectivity and outcome.

Common Reduction Methods:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The reaction is typically carried out under pressure. This method is highly effective for reducing the C=N bond and the adjacent C=C bond of the pyridine (B92270) ring.

Hydride Reductions: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the heterocyclic ring and the ester group. To achieve selective reduction of the ring while preserving the ester, milder or more sterically hindered reagents, or a two-step process involving activation followed by reduction (e.g., with Sodium Borohydride, NaBH₄), may be employed.

The table below outlines potential methods for the selective reduction of the isoquinoline core.

| Method | Reagent(s) | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Generally provides clean reduction of the N-heterocycle. |

| Transfer Hydrogenation | Hantzsch ester, Ammonium (B1175870) formate | Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | A milder alternative to using high-pressure hydrogen gas. |

| Reductive Amination (from ketone) | NaBH₃CN, NH₄OAc | 5-bromo-1,2,3,4-tetrahydroisoquinoline | This is a synthetic alternative, not a direct reduction of the title compound. |

The resulting 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a valuable chiral building block, especially if the reduction can be performed enantioselectively, for further elaboration in medicinal chemistry programs. nih.gov

Derivatives and Analogues of Ethyl 5 Bromoisoquinoline 1 Carboxylate

Positional Isomers and Halogenated Analogues

The substitution pattern on the isoquinoline (B145761) ring is a critical determinant of a molecule's chemical and physical properties. Positional isomers of Ethyl 5-Bromoisoquinoline-1-carboxylate, where the bromine atom and ester group are located at different positions, exhibit distinct reactivity and are often synthesized via different pathways. For example, the synthesis of 7-bromoisoquinoline (B118868) is noted to be challenging, often producing the 5-bromo isomer as a significant byproduct, which is difficult to separate. google.com This highlights the regiochemical control required to access specific isomers.

Analogues are not limited to the isoquinoline core; the closely related quinoline (B57606) scaffold also provides a platform for similar halogenated esters. These compounds, while differing in the position of the nitrogen atom in the bicyclic system, are often explored for similar applications in materials science and as pharmaceutical intermediates.

Below is a table comparing several positional isomers and analogues:

| Compound Name | Molecular Formula | Core Scaffold | Notes |

| This compound | C12H10BrNO2 | Isoquinoline | The primary compound of interest. bldpharm.com |

| Ethyl 6-Bromoisoquinoline-1-carboxylate | C12H10BrNO2 | Isoquinoline | A positional isomer with bromine at the 6-position. sigmaaldrich.com |

| Ethyl 7-Bromoisoquinoline-1-carboxylate | C12H10BrNO2 | Isoquinoline | A positional isomer with bromine at the 7-position. synquestlabs.com |

| Methyl 6-bromoisoquinoline-3-carboxylate | C11H8BrNO2 | Isoquinoline | An isomer with a methyl ester at position 3 and bromine at position 6. |

| Methyl 6-bromoquinoline-3-carboxylate | C11H8BrNO2 | Quinoline | A quinoline analogue with a similar substitution pattern. nih.govuni.lu |

| 6-Bromoquinoline-2-carboxylic acid | C10H6BrNO2 | Quinoline | The carboxylic acid analogue on a quinoline scaffold. chemicalbook.com |

Products from Functionalization of the Bromo- and Ester Moieties

The bromo and ethyl carboxylate groups are reactive handles that allow for a wide range of chemical transformations, enabling the synthesis of a vast library of derivatives.

Functionalization of the Bromo Group: The bromine atom at the C5 position is amenable to various cross-coupling and substitution reactions. As a halogen on an aromatic ring, it can be replaced by other functional groups, significantly altering the molecule's properties. Palladium-catalyzed reactions are particularly common for functionalizing such aryl bromides. For instance, 5-bromoisoquinoline (B27571) is used as a starting material in palladium-catalyzed amination and aminomethylation reactions. sigmaaldrich.com The bromine atom can also be substituted by nucleophiles such as amines, thiols, and alkoxides, typically under specific reaction conditions.

Functionalization of the Ester Moiety: The ethyl carboxylate group at the C1 position can also be readily modified. Standard reactions include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-bromoisoquinoline-1-carboxylic acid) under acidic or basic conditions.

Reduction: The ester can be reduced to a primary alcohol ( (5-bromo-1-isoquinolinyl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Amidation: Reaction with various amines can convert the ester into a wide range of amides, a common strategy in drug discovery to modulate solubility and biological activity.

The following table summarizes key functionalization reactions:

| Moiety | Reaction Type | Reagents/Conditions | Product Type |

| Bromo Group | Palladium-Catalyzed Amination | Pd catalyst, base, amine | 5-Amino-isoquinoline derivative sigmaaldrich.com |

| Bromo Group | Nucleophilic Substitution | Amines, thiols, alkoxides | 5-Substituted isoquinoline derivative |

| Ester Group | Hydrolysis | Acid or base (e.g., NaOH) | Carboxylic acid |

| Ester Group | Reduction | Strong reducing agent (e.g., LiAlH4) | Primary alcohol |

| Ester Group | Amidation | Amine, heat or catalyst | Amide |

Hybrid and Fused-Ring Systems Incorporating the Isoquinoline-1-carboxylate Motif

The isoquinoline-1-carboxylate framework can act as a building block for constructing more complex, polycyclic molecular architectures. These fused-ring systems often exhibit unique photophysical or biological properties. Research has shown the synthesis of multi-ring fused imidazo[1,2-a]isoquinoline systems. nih.gov The synthetic strategy for these complex scaffolds can involve a highly convergent approach that creates new C-N and C-C bonds, starting from isoquinoline precursors. For example, a method involving an N-nucleophile-induced ring transformation followed by an oxidative photocyclization can yield these novel fused structures. nih.gov Such research demonstrates how the fundamental isoquinoline motif can be elaborated into larger, more intricate hybrid systems. nih.gov

Introduction of Stereogenic Centers and Chiral Derivatives

Creating chiral derivatives from the achiral this compound is a key strategy for developing compounds with specific three-dimensional structures, which is often crucial for biological activity. A primary method for introducing stereogenic centers is through the reduction of the aromatic isoquinoline ring system.

For example, after N-alkylation of the isoquinoline nitrogen, the heterocyclic ring can be reduced under mild conditions to form a tetrahydroisoquinoline. orgsyn.org This transformation converts the sp²-hybridized carbons at positions 1 and 3 into sp³-hybridized stereocenters, leading to a chiral product. The presence of the substituent at the C1 position (the carboxylate or its reduced alcohol form) makes the resulting stereocenter a key feature of the new chiral molecule. This approach provides access to a class of bicyclic amines with defined stereochemistry, which are valuable intermediates in pharmaceutical synthesis. orgsyn.org

Spectroscopic and Structural Elucidation of Ethyl 5 Bromoisoquinoline 1 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. In ethyl 5-bromoisoquinoline-1-carboxylate, the aromatic protons of the isoquinoline (B145761) ring system typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The protons of the ethyl ester group appear in the upfield region. Specifically, the methylene (B1212753) protons (-CH2-) of the ethyl group are expected to appear as a quartet, while the methyl protons (-CH3) will present as a triplet. The exact chemical shifts and coupling constants are influenced by the substitution pattern on the isoquinoline ring. For instance, in many isoquinoline derivatives, the proton at the C8 position is often shifted downfield due to the anisotropic effect of the nitrogen atom.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Substituted Isoquinoline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| Bromoethane | CH₃ | ~1.7 | Triplet | 7.3 |

| Bromoethane | CH₂ | ~3.4 | Quartet | 7.3 |

| Ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate | 8-H | 8.22 | d | 8.2 |

| Ethyl 1-methoxy-3-methylisoquinoline-4-carboxylate | Aromatic-H | 7.88 | d | - |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | Aromatic-H | 8.92 | d | 2.1 |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | Aromatic-H | 8.37 | d | 9.0 |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | Aromatic-H | 8.22 | dd | 9.0, 2.2 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | Aromatic-H | 8.53 | s | - |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | Aromatic-H | 8.03 | d | 8.9 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | Aromatic-H | 7.82 | dd | 8.9, 1.7 |

Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the derivative. rsc.orgdocbrown.info

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm. For this compound, the carbonyl carbon of the ester group is expected to resonate significantly downfield, often in the range of 160-180 ppm. The aromatic carbons of the isoquinoline ring will appear between approximately 120 and 150 ppm. The carbon attached to the bromine atom will also show a characteristic chemical shift. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted Isoquinoline Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | C=O | 167.52 |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | C-O (ester) | 61.73 |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | Aromatic C | 117.41 - 160.25 |

| Ethyl 1-methoxy-3-methyl-6-nitroisoquinoline-4-carboxylate | CH₃ | 14.33 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | C=O | 168.25 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | C-O (ester) | 61.45 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | Aromatic C | 116.58 - 160.82 |

| Ethyl 1-methoxy-3-methyl-7-(trifluoromethyl)isoquinoline-4-carboxylate | CH₃ | 14.29 |

Note: Chemical shifts are influenced by the solvent and specific molecular structure. rsc.org

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. youtube.com In the context of this compound, COSY spectra would confirm the coupling between the methylene and methyl protons of the ethyl group and reveal the connectivity between adjacent protons on the isoquinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments show which protons are directly attached to which carbon atoms. sdsu.edu This is crucial for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it can show correlations from the protons on the isoquinoline ring to the carbonyl carbon of the ester group, confirming the position of the ester substituent. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₀BrNO₂), HRMS would be expected to show a molecular ion peak corresponding to its exact calculated mass. The presence of bromine is also readily identified by its characteristic isotopic pattern (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. In the IR spectrum of this compound, characteristic absorption bands would be observed for the key functional groups. A strong absorption band is typically seen for the carbonyl (C=O) stretching vibration of the ester group, usually in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the isoquinoline ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region of the spectrum, typically at lower wavenumbers. researchgate.netnih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction analysis provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.neteurjchem.comnuph.edu.ua The resulting crystal structure offers an unambiguous confirmation of the molecule's constitution and conformation in the crystalline form. researchgate.net This data is invaluable for understanding the packing of molecules in the crystal lattice and for correlating solid-state properties with molecular structure. iucr.org

Computational and Theoretical Studies on Ethyl 5 Bromoisoquinoline 1 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Ethyl 5-Bromoisoquinoline-1-carboxylate, DFT calculations can elucidate its fundamental chemical and physical properties.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. Studies on similar heterocyclic compounds often employ methods like the B3LYP functional with a 6-311++G(d,p) basis set to achieve reliable results. nih.govmaterialsciencejournal.org

Conformational analysis would further explore the rotational flexibility of the ethyl ester group relative to the rigid isoquinoline (B145761) ring system. By mapping the potential energy surface as the relevant dihedral angles are systematically rotated, researchers can identify the lowest energy conformer and the energy barriers between different conformations.

Below is an illustrative table of optimized geometrical parameters that would be obtained from such a DFT calculation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This data is representative of typical DFT calculation outputs.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C1-C9 | 1.42 Å |

| C5-Br | 1.90 Å | |

| C1-C11(=O) | 1.36 Å | |

| C11-O12 | 1.21 Å | |

| C11-O13 | 1.35 Å | |

| Bond Angles | N2-C1-C9 | 118.5° |

| C4-C5-Br | 120.1° | |

| C1-C11-O12 | 125.5° | |

| Dihedral Angles | N2-C1-C11-O12 | 179.5° |

| C1-C11-O13-C14 | 178.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.govwuxiapptec.com

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is expected to be located primarily on the electron-rich isoquinoline ring, while the LUMO would be distributed across the π-system, particularly the carboxylate group. The energy of these orbitals helps in predicting how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative Frontier Molecular Orbital Properties This data is representative of typical DFT calculation outputs.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Global reactivity descriptors, such as ionization potential, electron affinity, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. materialsciencejournal.org

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. nih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. Comparing the predicted spectrum with an experimental one helps confirm the proposed molecular structure.

IR Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule. Each mode corresponds to a specific frequency in the infrared (IR) spectrum. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method, allowing for a direct comparison with experimental IR spectra and aiding in the assignment of key functional group vibrations, such as the C=O stretch of the ester and C-Br vibrations. materialsciencejournal.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in exploring the pathways of chemical reactions. nih.gov For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling at the bromine position, these calculations can map the entire reaction coordinate. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov

By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a proposed reaction mechanism. This computational insight helps in optimizing reaction conditions and designing more efficient synthetic routes without extensive trial-and-error experimentation. nih.gov

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a selected protein target.

The process involves:

Preparing the 3D structures of the ligand (this compound) and the receptor.

Using a docking algorithm, such as AutoDock, to explore various binding poses of the ligand within the receptor's active site. dntb.gov.ua

Scoring the poses based on binding affinity or energy to identify the most stable complex.

The analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions between the ligand and the amino acid residues of the protein. This provides a structural hypothesis for the binding mode at the molecular level. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a statistical correlation between the structural features of a series of compounds and their chemical reactivity. tubitak.gov.trtubitak.gov.tr These models are built on the principle that the structure of a molecule dictates its reactivity. chemrxiv.org

To develop a QSRR model that includes this compound, a dataset of related compounds with known reactivity data (e.g., reaction rates) would be assembled. For each compound, a set of molecular descriptors (numerical values representing different structural, electronic, or physicochemical properties) would be calculated. Using statistical methods like multiple linear regression, a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized isoquinoline derivatives, providing a valuable tool for guiding synthetic efforts. chemrxiv.org

Role of Ethyl 5 Bromoisoquinoline 1 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of ethyl 5-bromoisoquinoline-1-carboxylate makes it an ideal starting material for the construction of elaborate, multi-ring heterocyclic systems. The bromine atom at the C-5 position and the ethyl carboxylate at the C-1 position can be selectively manipulated or can participate in sequential or one-pot reactions to generate fused heterocycles.

The general strategy involves using the existing isoquinoline (B145761) framework as a foundation and building additional rings onto it. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations. The bromine atom is a key functional group for introducing further complexity. Its reactivity in cross-coupling reactions allows for the annulation of new rings, leading to the formation of polycyclic aromatic systems. While direct examples for this compound are specific to proprietary research, the utility of analogous bromo-substituted heterocycles, such as 5-bromobenzofurans, in constructing complex fused systems is well-documented. sciepub.com These precursors undergo reactions at the bromine site and other positions to yield intricate molecular architectures. sciepub.com This approach is fundamental in synthesizing novel compounds with potential applications in materials science and medicinal chemistry, where fused aromatic systems are highly valued. thieme.com

Scaffold for Diversification in Chemical Libraries

In drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a crucial strategy for identifying new lead molecules. This compound serves as an excellent scaffold for this purpose. A scaffold is a core molecular structure to which various substituents can be attached. The isoquinoline core is considered a "privileged structure" in medicinal chemistry, as it is found in many bioactive compounds. thieme-connect.de

The two distinct reactive sites on this compound allow for a systematic and combinatorial approach to library synthesis.

The Bromine Handle (C-5): The C-Br bond can be functionalized through a vast number of transition-metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or alkynyl groups.

The Ester Handle (C-1): The ethyl carboxylate group can be readily converted into a wide range of other functional groups. For example, hydrolysis yields a carboxylic acid, which can then be transformed into amides, esters, or ketones. Reduction of the ester provides a primary alcohol, which can be further modified.

This dual functionality allows chemists to independently or sequentially modify the two positions, rapidly generating a large and diverse set of derivatives from a single, commercially available starting material. bldpharm.com

Table 1: Potential Diversification Reactions for Library Synthesis

| Position | Functional Group | Reaction Type | Potential New Functional Groups |

|---|---|---|---|

| C-5 | Bromo | Suzuki Coupling | Aryl, Heteroaryl |

| C-5 | Bromo | Sonogashira Coupling | Alkynyl |

| C-5 | Bromo | Buchwald-Hartwig Amination | Primary/Secondary/Tertiary Amines |

| C-5 | Bromo | Heck Coupling | Alkenyl |

| C-1 | Ethyl Carboxylate | Hydrolysis | Carboxylic Acid |

| C-1 | Ethyl Carboxylate | Ammonolysis | Primary Amide |

| C-1 | Ethyl Carboxylate | Reduction (e.g., with LiAlH₄) | Hydroxymethyl |

| C-1 | Ethyl Carboxylate | Grignard Reaction | Tertiary Alcohol |

Utility in Methodologies for C-C, C-N, and C-O Bond Formations

The true synthetic power of this compound is most evident in its application in modern catalytic bond-forming reactions. The electron-deficient nature of the isoquinoline ring system, combined with the presence of a bromine atom, makes it an excellent electrophilic partner in cross-coupling chemistry.

C-C Bond Formation

The formation of new carbon-carbon bonds is central to organic synthesis. The bromine atom at the C-5 position makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for C-C bond construction. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. uwindsor.caorganic-chemistry.org It is widely used to form biaryl linkages, which are common in pharmaceuticals.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new substituted alkene, providing a route to extend carbon chains and introduce vinyl groups.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, yielding an aryl-alkyne conjugate. This is a powerful method for introducing rigidity and linearity into molecular structures.

Stille Coupling: This involves coupling with an organostannane reagent, offering an alternative to boronic acids.

Table 2: Examples of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Arylisoquinoline derivative |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) | 5-Alkenylisoquinoline derivative |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynylisoquinoline derivative |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 5-Aryl/Alkenylisoquinoline derivative |

C-N Bond Formation

The introduction of nitrogen-containing functional groups is of paramount importance in the synthesis of biologically active compounds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. The parent compound, 5-bromoisoquinoline (B27571), is a known substrate for such palladium-catalyzed amination reactions. sigmaaldrich.com this compound is expected to undergo this reaction with primary and secondary amines, anilines, and other nitrogen nucleophiles to yield 5-aminoisoquinoline (B16527) derivatives. These products are valuable intermediates for further elaboration.

C-O Bond Formation

Analogous to the C-N bond formation, the palladium-catalyzed Buchwald-Hartwig etherification allows for the formation of a C-O bond between an aryl bromide and an alcohol or phenol. This methodology provides a direct route to 5-aryloxy or 5-alkoxy-isoquinoline derivatives from this compound. These ether linkages are stable and are present in many natural products and synthetic drugs. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to facilitate the coupling.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of isoquinoline (B145761) derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. niscpr.res.in A significant future direction is the development of more sustainable and environmentally friendly methods for the preparation of ethyl 5-bromoisoquinoline-1-carboxylate and related compounds.

Key areas of focus include:

C-H Activation: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines, offering a more atom-economical and step-efficient alternative to classical methods. niscpr.res.in Future research could explore the direct C-H functionalization of simpler precursors to introduce the bromo and carboxylate groups in a regioselective manner.

Use of Greener Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water or biodegradable solvents such as polyethylene (B3416737) glycol (PEG) is a key aspect of sustainable chemistry. niscpr.res.inrsc.org Research into recyclable catalysts, such as Ru(II)/PEG-400 systems, could significantly reduce the environmental impact of isoquinoline synthesis. niscpr.res.in

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The development of flow-based syntheses for this compound could lead to more efficient and scalable production.

| Green Chemistry Approach | Potential Advantage | Research Focus for this compound |

| C-H Activation | High atom and step economy. niscpr.res.in | Direct, regioselective introduction of bromo and ester groups. |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling. niscpr.res.inrsc.org | Synthesis in water or biodegradable solvents like PEG. niscpr.res.inrsc.org |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Development of a continuous flow synthesis protocol. |

| Eco-Friendly Reagents | Enhanced safety and reduced hazardous waste. researchgate.net | Utilization of solid or in situ generated brominating agents. researchgate.net |

Exploration of Novel Regioselective and Stereoselective Transformations

The bromine atom and the ethyl carboxylate group on the isoquinoline ring of this compound are handles for further chemical transformations. A major challenge and area of future research is the development of novel reactions that proceed with high regioselectivity and stereoselectivity.

Cross-Coupling Reactions: The bromo group at the C-5 position is well-suited for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future work will likely focus on expanding the scope of these reactions to introduce a wide variety of substituents at this position, leading to novel isoquinoline derivatives with diverse functionalities.

Asymmetric Catalysis: For applications in medicinal chemistry, the enantiopure form of a molecule is often required. The development of asymmetric catalytic methods to introduce chiral centers into the isoquinoline framework, potentially through reactions involving the ester group or subsequent modifications, is a significant challenge.

Functionalization of the Heterocyclic Ring: While the bromo group provides a clear site for functionalization on the benzene (B151609) ring portion of the molecule, exploring selective reactions on the pyridine (B92270) ring is also of interest. Nucleophilic substitution reactions are known to occur preferentially at the 1-position of the isoquinoline ring. gcwgandhinagar.comyoutube.com Investigating the interplay between the existing substituents and the reactivity of the heterocyclic ring will be a key research area.

Design and Synthesis of Advanced Isoquinoline-Based Architectures

This compound can serve as a key intermediate for the construction of more complex and functionally advanced molecular architectures.

Polycyclic Heterocycles: The isoquinoline unit is a core component of many natural products and pharmacologically active compounds. nih.govacs.org Future research will likely involve using this compound as a starting material to build fused polycyclic systems, such as benzimidazo[2,1-a]isoquinolines, which have shown interesting biological activities. nih.gov

Functional Materials: Isoquinoline derivatives have been explored for their potential use as luminescent materials and corrosion inhibitors. acs.org The specific substitution pattern of this compound could be exploited to design new materials with tailored electronic and photophysical properties.

Natural Product Synthesis: The isoquinoline alkaloid family is a rich source of structurally diverse and biologically active compounds. rsc.org this compound could be a valuable building block in the total synthesis of complex natural products or their analogues.

| Advanced Architecture | Potential Application | Synthetic Strategy from this compound |

| Polycyclic Heterocycles | Medicinal Chemistry (e.g., anticancer agents). nih.gov | Intramolecular cyclization reactions following functionalization. nih.gov |

| Functional Materials | Optoelectronics, corrosion inhibition. acs.orgresearchgate.net | Polymerization or incorporation into larger conjugated systems. |

| Natural Product Analogues | Drug Discovery. rsc.org | Stepwise elaboration of the isoquinoline core. |

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about the species present in a reaction mixture, allowing for the identification of transient intermediates and a more detailed understanding of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the electronic properties of molecules. dntb.gov.uamdpi.com Such studies on this compound and its derivatives can guide experimental work and accelerate the discovery of new reactions and materials. mdpi.com For example, computational analysis of HOMO and LUMO energy levels can provide insights into the chemical reactivity of isoquinoline derivatives. mdpi.com

Advanced Mass Spectrometry: High-resolution mass spectrometry is an indispensable tool for the characterization of novel compounds and can also be used to identify reaction byproducts, providing clues about competing reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.